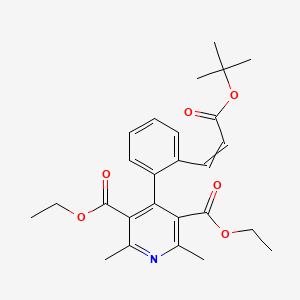

diethyl (E)-4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dehydro Lacidipine is a derivative of Lacidipine, which is a lipophilic dihydropyridine calcium channel blocker. Lacidipine is primarily used to treat hypertension by dilating peripheral arterioles and reducing blood pressure . Dehydro Lacidipine shares similar properties but has unique structural modifications that may influence its pharmacological profile.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dehydro Lacidipine can be synthesized through various methods, including the antisolvent sonoprecipitation technique. This method involves the use of stabilizers, sodium deoxycholate, and sonication to produce nanosuspensions with enhanced solubility and dissolution rates . The optimal conditions for this process include a stabilizer to drug ratio of 1.5, 100% sodium deoxycholate, and 8 minutes of sonication .

Industrial Production Methods: Industrial production of Dehydro Lacidipine may involve similar techniques to those used for Lacidipine, such as hot melt extrusion to create amorphous solid dispersions. This method transforms the crystalline form into an amorphous state, improving solubility and bioavailability .

Analyse Des Réactions Chimiques

Types of Reactions: Dehydro Lacidipine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the voltammetric oxidation of the dihydropyridine ring to a pyridine derivative .

Common Reagents and Conditions: Common reagents used in these reactions include aqueous-alcoholic solutions and Britton-Robinson buffer-ethanol. The optimal pH for these reactions is around 6, with a peak potential of 800 mV against an Ag-AgCl reference electrode .

Major Products: The major product formed from the oxidation of Dehydro Lacidipine is a pyridine derivative .

Applications De Recherche Scientifique

Dehydro Lacidipine has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its potential to inhibit NF-κB and Notch pathways, which are involved in inflammatory conditions such as ulcerative colitis . Additionally, it has been explored for its antioxidant properties and potential antiatherosclerotic effects .

Mécanisme D'action

Dehydro Lacidipine exerts its effects by blocking voltage-dependent L-type calcium channels, thereby reducing transmembrane calcium influx . This action leads to the dilation of peripheral arterioles and a reduction in blood pressure. The compound’s high membrane partition coefficient allows it to accumulate in biological membranes, contributing to its long duration of action .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Dehydro Lacidipine include other dihydropyridine calcium channel blockers such as nifedipine, amlodipine, and efonidipine . These compounds share a common mechanism of action but differ in their pharmacokinetic profiles and specific clinical applications.

Uniqueness: Dehydro Lacidipine is unique due to its structural modifications, which may enhance its antioxidant activity and provide additional therapeutic benefits, such as antiatherosclerotic effects . Its ability to inhibit specific signaling pathways, such as NF-κB and Notch, further distinguishes it from other similar compounds .

Propriétés

Formule moléculaire |

C26H31NO6 |

|---|---|

Poids moléculaire |

453.5 g/mol |

Nom IUPAC |

diethyl 2,6-dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3 |

Clé InChI |

GYEICLHNCXDXIW-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13643924.png)

![4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B13643933.png)

![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13643934.png)